3-chloro-5-(pyrimidin-2-yl)aniline
CAS No.: 1822659-72-2
Cat. No.: VC5220908
Molecular Formula: C10H8ClN3
Molecular Weight: 205.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822659-72-2 |
|---|---|
| Molecular Formula | C10H8ClN3 |
| Molecular Weight | 205.65 |
| IUPAC Name | 3-chloro-5-pyrimidin-2-ylaniline |
| Standard InChI | InChI=1S/C10H8ClN3/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h1-6H,12H2 |
| Standard InChI Key | ZFSYNXQHYHCAQW-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1)C2=CC(=CC(=C2)Cl)N |
Introduction
Structural and Molecular Characteristics
The molecular structure of 3-chloro-5-(pyrimidin-2-yl)aniline consists of a benzene ring substituted at the meta position with a chlorine atom and at the para position with a pyrimidin-2-yl group. The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, introduces electron-deficient regions that facilitate nucleophilic and electrophilic reactions . Key structural features include:
-
Planar geometry: The benzene and pyrimidine rings adopt a coplanar arrangement, optimizing conjugation and stabilizing resonance interactions .
-
Hydrogen-bonding capacity: The amino group (-NH₂) and pyrimidine nitrogen atoms serve as hydrogen bond donors and acceptors, critical for biological interactions .
Table 1: Physical and Chemical Properties
Synthesis and Manufacturing
The synthesis of 3-chloro-5-(pyrimidin-2-yl)aniline primarily relies on nucleophilic aromatic substitution (NAS) reactions. A representative protocol involves reacting 3-chloroaniline with 2-chloropyrimidine under basic conditions:
-
Reaction Setup:
-
Substrates: 3-Chloroaniline (1.0 equiv), 2-chloropyrimidine (1.2 equiv).
-
Base: Potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent: Dimethylformamide (DMF) at 80–100°C.
-
Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency.
-
-
Mechanism:
The reaction proceeds via a two-step mechanism:-
Deprotonation: K₂CO₃ deprotonates the amino group of 3-chloroaniline, generating a nucleophilic aryl amide ion.
-
Substitution: The aryl amide ion attacks the electron-deficient C-5 position of 2-chloropyrimidine, displacing the chloride leaving group.
-
Table 2: Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Purity |
|---|---|---|---|
| NAS with Pd catalysis | DMF, 90°C, 12 h | 78 | >95% |
| Metal-free NAS | DMSO, 110°C, 24 h | 65 | 90% |
Industrial-scale production employs continuous flow reactors to optimize heat transfer and reduce reaction times. Post-synthesis purification typically involves column chromatography or recrystallization from ethanol-water mixtures.
Chemical Reactivity and Functionalization
3-Chloro-5-(pyrimidin-2-yl)aniline exhibits reactivity at three key sites:
-
Chlorine atom: Undergoes nucleophilic substitution with amines, thiols, or alkoxides.
-
Amino group: Participates in condensation reactions (e.g., Schiff base formation) and acylation.
-
Pyrimidine ring: Susceptible to electrophilic substitution at the C-4 and C-6 positions.
Notable Reactions:
-
Buchwald-Hartwig Amination:
Reacting with aryl halides forms biaryl amines, useful in drug discovery.
-
Schiff Base Formation:
Condensation with aldehydes yields imine derivatives with enhanced bioactivity .
Biological Activity and Mechanisms
Pyrimidine-aniline hybrids demonstrate broad-spectrum biological activity, as evidenced by recent studies:
-
Antibacterial Effects:
Analogues of 3-chloro-5-(pyrimidin-2-yl)aniline inhibit Enterococcus faecalis (MIC = 16 µg/mL) by disrupting cell wall synthesis . -
Anticancer Potential:
Schiff base derivatives exhibit cytotoxicity against gastric adenocarcinoma (AGS) cells (IC₅₀ = 53.02 µM) via apoptosis induction . -
Enzyme Inhibition:
The compound’s pyrimidine moiety competitively inhibits dihydrofolate reductase (DHFR), a target in anticancer and antimicrobial therapies .
Table 3: Biological Activity Profile
| Target Organism/Cell Line | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| Enterococcus faecalis | 16 µg/mL | Cell wall synthesis inhibition |
| AGS gastric cancer cells | 53.02 µM | Apoptosis via caspase-3 activation |
| DHFR enzyme | 12.4 µM | Competitive inhibition |
Applications in Pharmaceutical Development
This compound serves as a precursor in synthesizing:
-
Kinase Inhibitors: Modulates ATP-binding pockets in tyrosine kinases .
-
Antimetabolites: Mimics purine/pyrimidine bases to disrupt DNA synthesis .
-
Antifungal Agents: Derivatives inhibit ergosterol biosynthesis in Candida spp. .
Case Study: A 2024 study synthesized a library of 20 derivatives, with Compound 12 showing 10-fold higher potency against breast cancer cells (MCF-7) than the parent molecule .
Analytical Characterization Techniques
Advanced spectroscopic and crystallographic methods validate the compound’s structure:
-
FTIR: N-H stretch (3350 cm⁻¹), C-Cl stretch (750 cm⁻¹), and pyrimidine ring vibrations (1600 cm⁻¹) .
-
¹H NMR: Aromatic protons appear as doublets at δ 7.8–8.2 ppm; NH₂ protons resonate at δ 5.1 ppm .
-
X-ray Crystallography: Confirms planar geometry with intramolecular N-H∙∙∙N hydrogen bonds (2.01 Å) .
Comparison with Structural Analogues
Table 4: Analogues and Their Properties
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Chloro-5-(pyrimidin-5-yl)aniline | Pyrimidin-5-yl group | Reduced anticancer activity |
| 5-(Pyrazin-2-yl)aniline | Pyrazine ring | Enhanced solubility |
| 3-Fluoro-5-(pyrimidin-2-yl)aniline | Fluoro substituent | Improved metabolic stability |
The meta-chloro and para-pyrimidine configuration in 3-chloro-5-(pyrimidin-2-yl)aniline optimizes steric and electronic interactions with biological targets compared to analogues.
Recent Advances and Future Directions
Emerging research highlights:
-
Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves bioavailability by 40% .
-
CRISPR-Cas9 Screening: Identified HSP90 as a novel target for derivatives in leukemia therapy .
-
Green Synthesis: A 2025 study achieved 85% yield using biocatalytic NAS under aqueous conditions.
Future efforts should prioritize structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles and mitigate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume